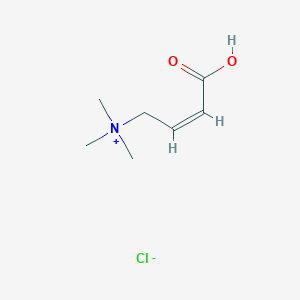
(Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride is a chemical compound with a unique structure that includes a carboxyl group, a trimethylammonium group, and a propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride typically involves the reaction of a suitable precursor with trimethylamine and a carboxylating agent. The reaction conditions often include:
Temperature: Moderate temperatures (20-50°C) to ensure controlled reaction rates.
Solvent: Polar solvents such as water or methanol to dissolve the reactants.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and high yields.
Purification Steps: Including crystallization and filtration to obtain a pure product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form different products.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as sodium hydroxide or silver nitrate.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ammonium salts.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Analytical Chemistry: Employed in the detection and quantification of specific ions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Cell Signaling: Investigated for its role in cellular signaling pathways.
Medicine
Drug Development: Explored as a potential drug candidate for various diseases.
Diagnostic Agents: Used in the development of diagnostic assays.
Industry
Material Science: Utilized in the synthesis of advanced materials.
Environmental Science: Applied in the treatment of wastewater and pollution control.
Mécanisme D'action
The mechanism of action of (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by:
Binding to Active Sites: Inhibiting or activating enzymatic functions.
Altering Signaling Pathways: Affecting cellular communication and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium bromide
- (Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium iodide
Uniqueness
(Z)-3-Carboxy-N,N,N-trimethylprop-2-en-1-aminium chloride is unique due to its specific chloride ion, which can influence its reactivity and interactions compared to its bromide and iodide counterparts. This uniqueness makes it particularly valuable in certain chemical and biological applications.
Propriétés
Formule moléculaire |
C7H14ClNO2 |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
[(Z)-3-carboxyprop-2-enyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-5H,6H2,1-3H3;1H/b5-4-; |
Clé InChI |
PUKNFWRLBQXPFL-MKWAYWHRSA-N |
SMILES isomérique |
C[N+](C)(C)C/C=C\C(=O)O.[Cl-] |
SMILES canonique |
C[N+](C)(C)CC=CC(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,5-dimethylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116160.png)
![1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14116164.png)

![N-(5-methyl-1,2-oxazol-3-yl)-4-[[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide](/img/structure/B14116174.png)
![2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14116179.png)


![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14116188.png)


![N-[1-[3-(difluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B14116210.png)
![Phenyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B14116216.png)
![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14116222.png)

